

# An In-depth Technical Guide to Antiblaze 100: Properties, Applications, and Toxicological Profile

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## Compound of Interest

Compound Name: Antiblaze 100

Cat. No.: B7774406

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## Introduction

**Antiblaze 100** is a chlorinated organophosphate ester widely utilized as an additive flame retardant. Its primary function is to inhibit or delay the combustion of polymeric materials, thereby enhancing their fire safety. This technical guide provides a comprehensive overview of **Antiblaze 100**, including its chemical identity, physical properties, applications in flame retardancy, and a review of its toxicological profile. The information is intended to support researchers, scientists, and professionals in the fields of materials science, toxicology, and drug development in understanding the characteristics and potential implications of this compound.

## Chemical Identification and Properties

**Antiblaze 100** is chemically identified as 2,2-bis(chloromethyl)trimethylene bis[bis(2-chloroethyl) phosphate]. While it is primarily associated with the CAS number 38051-10-4, it is also referenced by other CAS numbers, including 99568-29-3. This is likely due to its complex nature as a technical mixture.

Table 1: Chemical and Physical Properties of **Antiblaze 100**

Property	Value	Reference
Molecular Formula	C13H24Cl6O8P2	[1][2]
Molecular Weight	582.99 g/mol	[1][2]
CAS Number	38051-10-4 (primary)	[1][2]
Synonyms	V6, Amgard V 6, 2,2-Bis(chloromethyl)-1,3-propanediyl bis[bis(2-chloroethyl) phosphate]	[3]
Appearance	Not specified in technical literature	
Density	~1.464 g/cm <sup>3</sup>	
Melting Point	Decomposes at approximately 275 °C	
Boiling Point	Not available (decomposes)	
Flash Point	Not available	
Solubility	Information not readily available, but as an organophosphate ester, it is expected to have low water solubility and good solubility in organic solvents.	

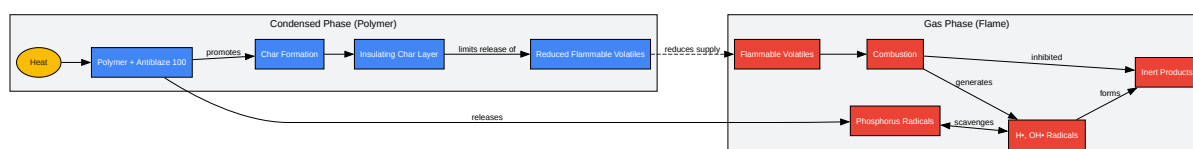
## Applications and Mechanism of Action in Flame Retardancy

**Antiblaze 100** is primarily used as an additive flame retardant in flexible and rigid polyurethane foams. These foams are utilized in a wide range of applications, including furniture, automotive interiors, and building insulation.

The flame retardant mechanism of organophosphorus compounds like **Antiblaze 100** is complex and occurs in both the gas and condensed (solid) phases of a burning polymer.

- **Gas Phase:** During combustion, the phosphorus-containing compounds are released into the gas phase where they can scavenge flame-propagating radicals (such as  $\text{H}\cdot$  and  $\text{OH}\cdot$ ), thereby interrupting the combustion cycle.
- **Condensed Phase:** In the solid material, the phosphorus compounds can promote the formation of a stable char layer. This char acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and limiting the release of flammable volatiles.

Below is a diagram illustrating the general mechanism of action for phosphorus-based flame retardants.



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Caption: General mechanism of phosphorus-based flame retardants.

## Experimental Protocols

Detailed experimental protocols for the specific use of **Antiblaze 100** are often proprietary. However, this section outlines the principles and general procedures for key experiments relevant to evaluating its performance and properties.

## Incorporation into Polyurethane Foam

**Objective:** To prepare polyurethane foam samples containing **Antiblaze 100** for subsequent flammability and physical property testing.

#### General Procedure:

- **Component Preparation:** The polyurethane foam formulation typically consists of two main components: a polyol blend (Component A) and an isocyanate (Component B).
- **Additive Incorporation:** **Antiblaze 100**, being a liquid additive, is typically pre-blended with the polyol component (Component A). The desired loading level of **Antiblaze 100** (e.g., 5-15% by weight of the polyol) is added to the polyol and mixed thoroughly until a homogeneous mixture is achieved. Other additives such as catalysts, surfactants, and blowing agents are also incorporated into the polyol blend.
- **Foaming Reaction:** Component A (polyol blend with **Antiblaze 100**) and Component B (isocyanate) are mixed in a specific ratio using a high-shear mixer for a short duration.
- **Curing:** The reacting mixture is quickly poured into a mold and allowed to rise and cure at a specified temperature and humidity.
- **Sample Conditioning:** The cured foam is then removed from the mold and conditioned under standard conditions (e.g.,  $23 \pm 2$  °C and  $50 \pm 5\%$  relative humidity) for a specified period before testing.

## Flammability Testing: Cone Calorimetry (ASTM E1354 / ISO 5660)

**Objective:** To measure the heat release rate and other flammability parameters of polyurethane foam containing **Antiblaze 100**.

#### General Procedure:

- **Sample Preparation:** A sample of the conditioned polyurethane foam (typically 100 mm x 100 mm x 50 mm) is wrapped in aluminum foil, leaving the top surface exposed.
- **Test Setup:** The sample is placed on a load cell within the cone calorimeter apparatus.
- **Irradiation:** The sample is exposed to a specific level of radiant heat flux (e.g., 35 or 50 kW/m<sup>2</sup>) from a conical heater.

- **Ignition:** A spark igniter is positioned above the sample to ignite the flammable volatiles that are released.
- **Data Collection:** Throughout the test, parameters such as time to ignition, heat release rate, mass loss rate, smoke production, and oxygen consumption are continuously measured.

## Toxicological Evaluation: In Vitro Cytotoxicity Assay

**Objective:** To assess the potential of **Antiblaze 100** to cause cell death in a controlled laboratory setting.

**General Procedure:**

- **Cell Culture:** A suitable human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) is cultured in appropriate media and conditions.
- **Compound Exposure:** The cells are treated with a range of concentrations of **Antiblaze 100** (typically dissolved in a suitable solvent like DMSO and then diluted in cell culture media). Control cells are treated with the solvent alone.
- **Incubation:** The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
- **Viability Assessment:** Cell viability is measured using a colorimetric assay such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
- **Data Analysis:** The results are used to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

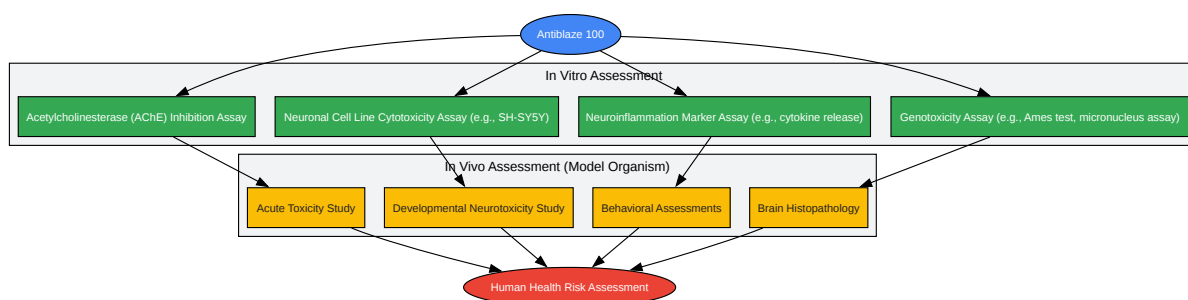
## Toxicological Profile and Potential Signaling Pathways

The toxicological profile of **Antiblaze 100** is not extensively detailed in publicly available literature. However, as a chlorinated organophosphate flame retardant, it belongs to a class of compounds that have been associated with various health concerns. Studies on related

organophosphate flame retardants have indicated potential for neurotoxicity, endocrine disruption, and carcinogenicity.

A key mechanism of neurotoxicity for some organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve signaling.

The following diagram illustrates a hypothetical workflow for investigating the neurotoxic potential of **Antiblaze 100**.



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Caption: Workflow for neurotoxicity assessment of **Antiblaze 100**.

## Conclusion

**Antiblaze 100** is an effective flame retardant for polyurethane foams, contributing to the fire safety of numerous consumer and industrial products. Its mechanism of action involves both gas-phase and condensed-phase effects to suppress combustion. While detailed experimental protocols are often proprietary, standardized testing methods provide a framework for

evaluating its performance. As with many halogenated organophosphate flame retardants, there are potential toxicological concerns that warrant further investigation. The experimental workflows outlined in this guide provide a basis for the systematic evaluation of its safety profile. For professionals in drug development, understanding the toxicological properties of such widely used industrial chemicals is crucial for assessing potential environmental and human health impacts.

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